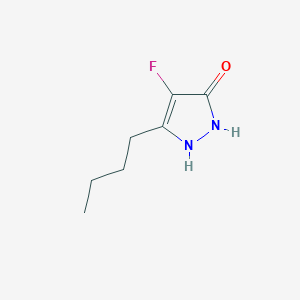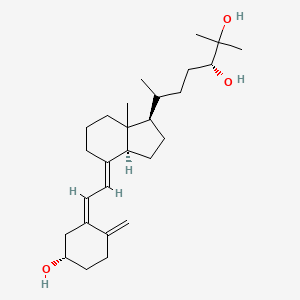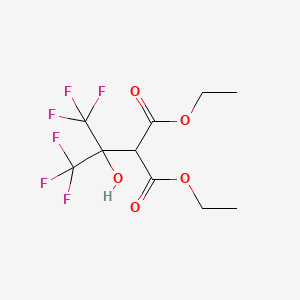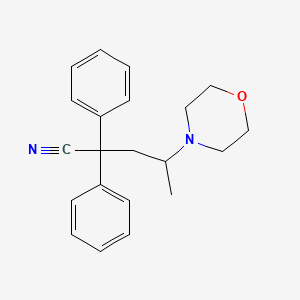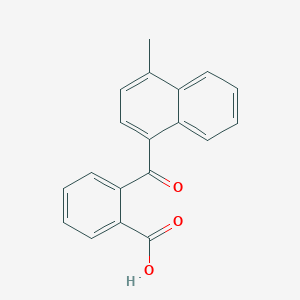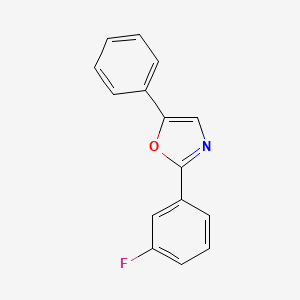
2-(3-Fluorophenyl)-5-phenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-5-phenyloxazole is a heterocyclic compound that features both fluorophenyl and phenyloxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-5-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with benzoyl chloride in the presence of a base, followed by cyclization with an amine to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)-5-phenyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-5-phenyloxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-phenyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
2-Phenyl-5-phenyloxazole: Lacks the fluorine atom, resulting in different electronic properties.
2-(4-Fluorophenyl)-5-phenyloxazole: Similar structure but with the fluorine atom in a different position, affecting its reactivity and interactions.
Uniqueness: 2-(3-Fluorophenyl)-5-phenyloxazole is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and potential applications. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable compound in various research fields.
Properties
CAS No. |
324-57-2 |
|---|---|
Molecular Formula |
C15H10FNO |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10FNO/c16-13-8-4-7-12(9-13)15-17-10-14(18-15)11-5-2-1-3-6-11/h1-10H |
InChI Key |
JZLKUOILTZUDBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)
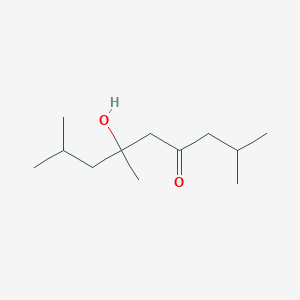

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)

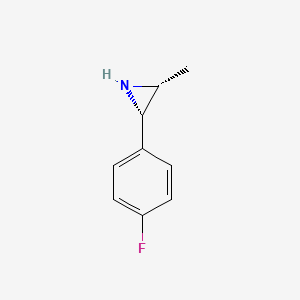
![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)
